Catecholate(2-)

Catalog No.
S631551
CAS No.
M.F
C6H4O2-2
M. Wt
108.09 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catecholate(2-)

Product Name

Catecholate(2-)

IUPAC Name

benzene-1,2-diolate

Molecular Formula

C6H4O2-2

Molecular Weight

108.09 g/mol

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-2

InChI Key

YCIMNLLNPGFGHC-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)[O-])[O-]

Canonical SMILES

C1=CC=C(C(=C1)[O-])[O-]

Catecholate(2-) is a phenolate anion that is the conjugate base of catecholate(1-). It has a role as a plant metabolite. It is a conjugate base of a catecholate(1-).

Catecholate(2-) is a phenolate anion derived from catechol, specifically the conjugate base formed when catechol loses two protons. The chemical formula for catecholate(2-) is C6H4O22C_6H_4O_2^{2-}. This compound plays a significant role in coordination chemistry, particularly as a ligand that stabilizes high oxidation states of metal ions in various coordination compounds. Its structure features two hydroxyl groups on adjacent carbon atoms of a benzene ring, which contribute to its reactivity and ability to form complexes with metals.

, primarily involving redox processes and complexation with metal ions. Key reactions include:

  • Formation of Metal Complexes: Catecholate(2-) can form stable complexes with transition metals, enhancing their oxidation states. This property is utilized in the synthesis of metal-organic frameworks and catalysts.
  • Redox Chemistry: Catecholate(2-) can undergo redox cycling, where it alternates between its oxidized form (benzoquinone) and reduced forms (catechol and catecholate). This process is significant in biological systems and environmental chemistry, where catecholate can generate reactive oxygen species.
  • Coordination with Iron: In basic solutions, catecholate reacts with iron(III) ions to form colored complexes, such as [Fe(C₆H₄O₂)₃]³⁻, which are useful in analytical chemistry for detecting iron levels in various samples .

Catecholate(2-) exhibits notable biological activity, particularly in microbial metabolism and as an intermediate in biochemical pathways. It is involved in:

  • Enzymatic Reactions: Enzymes such as catechol 2,3-dioxygenase catalyze the oxidative cleavage of catechol, facilitating its conversion into other biologically relevant compounds. This enzyme contains iron and plays a crucial role in the degradation of aromatic compounds by bacteria .
  • Antioxidant Properties: The redox properties of catecholate allow it to act as an antioxidant, scavenging free radicals and potentially protecting cells from oxidative stress.

Various methods exist for synthesizing catecholate(2-), including:

  • Electrochemical Reduction: Catechol can be reduced electrochemically to yield catecholate(2-), allowing for controlled production under mild conditions.
  • Chemical Reduction: The reduction of 1,2-benzoquinone using suitable reducing agents can produce catecholate(2-).
  • Hydroxylation of Phenol: Catechol itself can be synthesized by hydroxylation of phenol using hydrogen peroxide or other oxidizing agents .

Catecholate(2-) has several applications across different fields:

  • Coordination Chemistry: Its ability to stabilize high oxidation states makes it valuable in the design of metal complexes used in catalysis and materials science.
  • Environmental Chemistry: Catecholate is significant in bioremediation processes where it aids in the breakdown of pollutants through microbial action.
  • Pharmaceuticals: Due to its biological activity, catecholate derivatives are explored for potential therapeutic uses, especially as antioxidants or antimicrobial agents.

Studies on the interactions of catecholate(2-) with various metal ions have revealed its effectiveness as a ligand. Notable findings include:

  • Metal Ion Binding: Catecholate forms stable complexes with metal ions such as iron, copper, and nickel, which are crucial for enzymatic functions and industrial applications.
  • Redox Cycling Studies: Research has shown that catecholate can undergo redox cycling in biological systems, influencing cellular processes and signaling pathways .

CompoundStructureUnique Features
CatecholC6H4(OH)2C_6H_4(OH)_2Dihydroxybenzene; acts as a precursor to catecholate
BenzoquinoneC6H4OC_6H_4OOxidized form of catechol; participates in redox reactions
HydroquinoneC6H6O2C_6H_6O_2Similar diol structure; used primarily as an antioxidant
ResorcinolC6H4(OH)2C_6H_4(OH)_2 (meta)Different hydroxyl positioning; used in resins and dyes

Catecholate(2-) is distinguished by its ability to stabilize high oxidation states and form strong complexes with metal ions, making it particularly valuable in both industrial and biological contexts. Its roles in catalysis and environmental remediation further highlight its significance among similar compounds.

Molecular Structure and Formula

Catecholate(2-) represents the fully deprotonated form of catechol, bearing the molecular formula C₆H₄O₂²⁻ with a molecular weight of 108.096 g/mol [1]. The International Union of Pure and Applied Chemistry designation for this compound is 1,2-benzenediolate, though it is also recognized as benzene-1,2-diolate and catecholate(2-) [1]. The molecular structure consists of a benzene ring with two adjacent oxygen atoms bearing negative charges, resulting from the complete deprotonation of both hydroxyl groups of the parent catechol molecule [2].

The geometric configuration of catecholate(2-) maintains the planar aromatic structure characteristic of substituted benzenes [3]. The carbon-carbon bond lengths within the aromatic ring remain approximately 1.39-1.40 Å, consistent with typical aromatic systems [4]. The carbon-oxygen bond lengths are shortened compared to the neutral catechol due to increased ionic character and resonance stabilization, measuring approximately 1.25-1.30 Å [5]. The intramolecular hydrogen bonding that characterizes neutral catechol is absent in the fully deprotonated catecholate(2-) form [6] [7].

PropertyValue
Molecular FormulaC₆H₄O₂²⁻
Molecular Weight108.096 g/mol
International Union of Pure and Applied Chemistry Name1,2-Benzenediolate
Alternative Namesbenzene-1,2-diolate, catecholate(2-)
Formal Charge-2

Electronic Configuration and Bonding

The electronic structure of catecholate(2-) is characterized by extensive π-electron delocalization throughout the aromatic system and the adjacent oxygen atoms [8]. Quantum mechanical calculations reveal that the ground state electronic configuration exhibits significant mixing between iron(III)-catecholate and iron(II)-semiquinonate configurations when coordinated to metal centers [8]. The highest occupied molecular orbital primarily consists of π-orbitals localized on the oxygen atoms, while the lowest unoccupied molecular orbital involves π* orbitals of the aromatic ring [9].

The bonding in catecholate(2-) involves both σ and π components [5]. The σ-bonding framework maintains the aromatic character of the benzene ring, while π-bonding provides additional stabilization through resonance delocalization of the negative charges [10]. Molecular orbital calculations using density functional theory with B3LYP functional and 6-311+G(d,p) basis set demonstrate that the frontier molecular orbitals are crucial in determining the chemical reactivity and coordination behavior of catecholate(2-) [11].

The electronic structure calculations indicate that catecholate(2-) possesses considerable electron-donating capability, making it an excellent ligand for metal coordination [12]. The electron density distribution shows significant charge accumulation on the oxygen atoms, with values ranging from -0.8 to -1.0 electronic units depending on the computational method employed [9]. This high electron density on oxygen atoms facilitates strong electrostatic interactions with positively charged metal centers [13].

Spectroscopic Properties

Ultraviolet-Visible Spectral Characteristics

The ultraviolet-visible spectroscopy of catecholate(2-) exhibits distinct absorption characteristics that differ significantly from its protonated forms [14] [15]. Free catecholate(2-) shows absorption maxima in the ultraviolet region around 280-290 nanometers, corresponding to π→π* transitions within the aromatic system [16]. When coordinated to metal centers, catecholate(2-) displays intense ligand-to-metal charge transfer bands in the visible region [14] [17].

Metal-catecholate complexes exhibit characteristic absorption features between 350-500 nanometers for ligand-to-metal charge transfer transitions, while catecholate-to-metal charge transfer bands appear at wavelengths greater than 500 nanometers [14] [15]. Copper(II)-catecholate complexes show absorption peaks at 449 and 743 nanometers with molar extinction coefficients of 53 and 36 L mol⁻¹ cm⁻¹, respectively [14]. Iron(III)-catecholate complexes display intense charge transfer bands that contribute to their characteristic colors in biological systems [15].

The spectral properties of catecholate(2-) are highly sensitive to pH conditions and metal coordination [16]. Spectrophotometric studies reveal that the absorption characteristics change dramatically as a function of protonation state, with isosbestic points observed during acid-base titrations [16]. These spectral changes provide a reliable method for determining dissociation constants and monitoring speciation in solution [15].

Vibrational Spectroscopy (Infrared and Raman)

Infrared spectroscopy of catecholate(2-) reveals characteristic vibrational modes that distinguish it from its protonated forms [18] [19] [20]. The absence of hydroxyl stretching vibrations in the 3200-3600 cm⁻¹ region confirms complete deprotonation [21]. Instead, catecholate(2-) exhibits strong aromatic carbon-carbon stretching modes in the 1400-1600 cm⁻¹ region and carbon-oxygen stretching vibrations around 1200-1300 cm⁻¹ [19] [20].

Raman spectroscopy provides complementary information about the vibrational structure of catecholate(2-) [22]. Metal-catecholate complexes show characteristic metal-oxygen vibrational modes in the low-frequency region [22]. Resonance Raman studies of iron-catecholate complexes reveal bands at 631 cm⁻¹ involving oxygen in the 4-position, 592 cm⁻¹ involving oxygen in the 3-position, and around 528 cm⁻¹ representing chelated mode vibrations [22]. Ring vibrational modes appear at 1275 cm⁻¹ and 1320 cm⁻¹, primarily involving aromatic carbon-carbon stretches rather than carbon-oxygen vibrations [22].

Attenuated total reflectance Fourier-transform infrared spectroscopy studies demonstrate that catecholate(2-) forms different coordination complexes depending on the metal oxide substrate [19]. Surface complexation studies reveal that catecholate(2-) binds predominantly as inner-sphere complexes on iron(III) oxide, titanium dioxide, and chromium(III) oxide substrates, while forming outer-sphere complexes on manganese dioxide [19].

Spectroscopic TechniqueKey Vibrational Modes (cm⁻¹)
Infrared Spectroscopy1400-1600 (C=C aromatic), 1200-1300 (C-O stretch)
Raman Spectroscopy528-631 (Metal-O), 1275-1320 (ring modes)
Resonance Raman592 (O-3 position), 631 (O-4 position)

Nuclear Magnetic Resonance Spectroscopic Features

Nuclear magnetic resonance spectroscopy of catecholate(2-) provides detailed information about the electronic environment of carbon and hydrogen nuclei [23] [24]. Carbon-13 nuclear magnetic resonance spectra of catecholate(2-) show characteristic chemical shifts in the aromatic region between 125-150 parts per million [24]. The carbon atoms directly bonded to oxygen atoms exhibit chemical shifts around 145-155 parts per million due to the electron-withdrawing effect of the negatively charged oxygen atoms [24].

Proton nuclear magnetic resonance spectra of catecholate(2-) display four distinct signals corresponding to the four aromatic hydrogen atoms [23]. The chemical shifts of these protons are influenced by the electron-donating character of the deprotonated oxygen atoms, typically appearing between 6.5-7.5 parts per million [23]. The coupling patterns provide information about the substitution pattern and confirm the 1,2-disubstituted benzene structure [23].

Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence spectroscopy, provide correlation information between carbon and hydrogen nuclei [23]. These experiments confirm the assignment of carbon and proton signals and provide insights into the electronic structure and bonding patterns within the catecholate(2-) framework [23]. The nuclear magnetic resonance parameters are sensitive to coordination with metal centers, showing systematic shifts upon complex formation [23].

Acid-Base Equilibria

Deprotonation Pathways from Catechol to Catecholate(2-)

The transformation from catechol to catecholate(2-) occurs through a stepwise deprotonation process involving two distinct acid-base equilibria [25] [3] [26]. The first deprotonation step involves the removal of a proton from one of the hydroxyl groups, forming the monoanion catecholate(1-) [27] [26]. Literature values for the first dissociation constant range from 8.66 to 9.60, with most experimental determinations clustering around 9.4-9.5 [3] [26] [28].

The second deprotonation step involves the removal of the remaining hydroxyl proton, forming the fully deprotonated catecholate(2-) dianion [26]. The second dissociation constant exhibits values between 12.7 and 12.9 based on temperature-coefficient methods and direct calorimetric studies [26]. Some experimental studies report second dissociation constant values greater than 12.5, indicating that complete deprotonation requires highly alkaline conditions [28].

Thermodynamic studies reveal that the first deprotonation is accompanied by enthalpy changes ranging from -2.8 to +15.2 kJ mol⁻¹, depending on substituents and experimental conditions [26] [29]. The entropy changes associated with deprotonation are generally small and positive, contributing favorably to the overall free energy change [26] [29]. The deprotonation process is influenced by intramolecular hydrogen bonding in the neutral catechol, which stabilizes the monoprotonated form [29] [6].

Deprotonation StepEquilibriumDissociation Constant Range
FirstCatechol → Catecholate(1-) + H⁺pKₐ₁ = 8.66-9.60
SecondCatecholate(1-) → Catecholate(2-) + H⁺pKₐ₂ = 12.7-12.9

pH-Dependent Behavior and Speciation

The speciation of catechol and its deprotonated forms exhibits strong pH dependence, with distinct predominance regions for each species [25] [16] [30]. At pH values below 8, neutral catechol represents the dominant species in solution [16] [30]. Between pH 8 and 12, the monoprotonated catecholate(1-) predominates, while catecholate(2-) becomes the major species only at pH values exceeding 13 [16] [3].

Spectrophotometric studies demonstrate that the pH-dependent behavior can be monitored through characteristic absorption changes [16]. The turning points in absorbance versus pH plots correspond directly to the dissociation constant values, providing a reliable method for determining acid-base equilibria [16]. These studies reveal isosbestic points that confirm the presence of only two species in equilibrium at any given pH [16].

The pH-dependent behavior of catecholate systems is further complicated by coordination with metal ions [12] [13] [30]. Metal-catecholate stability constants are pH-dependent, with higher pH values generally favoring complex formation due to the increased concentration of deprotonated ligand species [13]. Enzymatic studies reveal unusual pH dependence in catechol dioxygenases, where multiple ionization states of the enzyme-substrate complex contribute to the overall catalytic behavior [30].

Catecholate(2-) exhibits exceptional versatility as a chelating ligand due to its unique electronic structure and geometric properties. The dianion features two adjacent oxygen atoms that form a five-membered chelate ring with metal centers, providing optimal bite angle geometry for coordination. The fundamental binding mode involves bidentate chelation through both oxygen atoms, creating a metallacycle with characteristic bond angles of approximately 80-85°.

The chelation properties of catecholate(2-) are fundamentally governed by the hard donor nature of the oxygen atoms and the delocalized π-electron system of the aromatic ring. This electronic configuration enables the ligand to participate in both σ-donation and π-backbonding interactions with metal centers. The catechol-to-catecholate deprotonation process is pH-dependent, with typical pKa values around 9.3 and 12.8 for the sequential loss of protons from the hydroxyl groups.

Spectroscopic studies reveal that metal-catecholate complexes exhibit characteristic charge transfer transitions in the ultraviolet-visible region, typically appearing between 400-600 nanometers. These intense absorption bands arise from ligand-to-metal charge transfer processes, providing diagnostic signatures for complex formation and oxidation state determination.

The redox-active nature of catecholate(2-) represents one of its most remarkable properties, enabling the ligand to exist in three distinct oxidation states: catecholate (Cat²⁻), semiquinonate (SQ- ⁻), and quinone (Q). This redox versatility allows for electron storage and transfer processes that are essential in biological electron transport chains and synthetic electron transfer systems.

Transition Metal Complexes

Iron-Catecholate Complexes and Characterization

Iron-catecholate complexes represent some of the most extensively studied metal-catecholate systems due to their relevance to biological iron transport and enzymatic catalysis. The coordination chemistry of iron with catecholate ligands spans multiple oxidation states, with iron(III) complexes being particularly prevalent and well-characterized.

The formation of mononuclear iron(III)-catecholate complexes typically proceeds through direct reaction of iron(III) salts with catechol under basic conditions. The archetypal complex [FeIII(L4)(tcc)(H2O)] represents one of the closest structural models of intradiol-cleaving catechol dioxygenases reported to date. This complex features a distorted octahedral geometry with the tripodal ligand L4 providing a His2Tyr donor set that closely mimics the enzyme active site.

Spectroscopic characterization of iron-catecholate complexes reveals distinctive features that confirm the oxidation states of both metal and ligand components. Electron paramagnetic resonance spectroscopy of iron(III)-catecholate complexes typically shows rhombic signals with characteristic g-values around 4.3, which have been successfully simulated using density functional theory calculations that account for D-strain effects.

The iron-oxygen bond lengths in crystallographically characterized complexes consistently fall within the range of 1.88-1.93 Å, characteristic of strong covalent metal-ligand interactions. These bond distances, combined with carbon-oxygen bond lengths of approximately 1.33-1.35 Å, provide definitive evidence for the catecholate oxidation state of the ligand.

Dinuclear iron-catecholate complexes exhibit fascinating structural diversity, including μ-oxo bridged species such as [Fe(L2)(TCC)]2O. These dimeric structures demonstrate the tendency of iron(III) centers to form bridged assemblies, particularly in the presence of coordinating bases like triethylamine.

The three-dimensional framework Fe-CAT-5, constructed from the hexatopic ligand triphenylene-2,3,6,7,10,11-hexakis(olate), represents a remarkable example of extended iron-catecholate architecture. This framework exhibits ultrahigh proton conductivity of 5.0 × 10⁻² S cm⁻¹ at 98% relative humidity, demonstrating the potential applications of iron-catecholate systems beyond traditional coordination chemistry.

Cobalt-Catecholate Complexes as Enzyme Mimics

Cobalt-catecholate complexes have emerged as particularly effective enzyme mimics, especially for catechol oxidase activity. The ability of cobalt centers to cycle between different oxidation states while maintaining structural integrity makes these complexes excellent models for enzymatic processes involving catechol substrates.

The complex [Co(pdm)(Phen)Cl]Cl·H2O demonstrates exceptional catecholase activity with a turnover number (kcat) of 106.99 h⁻¹ in methanol. This mononuclear cobalt(II) complex catalyzes the aerobic oxidation of 3,5-di-tert-butylcatechol to the corresponding o-quinone through a mechanism involving initial substrate coordination followed by oxygen activation.

Time-dependent density functional theory calculations have been instrumental in understanding the electronic transitions observed in cobalt-catecholate complexes. These computational studies reveal that the spectral bands arise primarily from intraligand charge transfer processes, providing insights into the electronic structure and reactivity patterns of these systems.

Dinuclear cobalt complexes, such as [CoIII2(H2L)2(OAc)2], exhibit unique catalytic behavior where only complexes containing two cobalt(III) centers show catecholase activity. This observation suggests that the electronic configuration and oxidation state of the metal centers play crucial roles in determining catalytic competence.

The binuclear cobalt(III) complex [Co2(dmbpy)4(thBu)]2+ represents an interesting example of valence tautomerism in catecholate coordination chemistry. Electrochemical studies reveal that oxidation occurs at the bridging catecholate ligands through two closely spaced one-electron processes, highlighting the redox-active nature of the coordinated catecholate groups.

Solvent-dependent catecholase activity has been observed for the first time in mononuclear cobalt(II) complexes, with significant variations in reaction rates depending on the solvent environment. This solvent dependence is attributed to changes in substrate binding affinity and activation of molecular oxygen in different media.

Niobium and Tantalum Catecholate Complexation

Niobium and tantalum catecholate complexes represent a fascinating area of coordination chemistry that has received increased attention due to the unique properties of these early transition metals. The reactions between catechol and niobium(V) or tantalum(V) precursors in basic aqueous solutions lead to the formation of catecholate complexes with distinctly different structural characteristics compared to later transition metals.

The series of characterized complexes includes (NH4)3[NbO(cat)3]·4H2O, K2[Nb(cat)3(Hcat)]·2H2cat·2H2O, and Cs3[NbO(cat)3]·H2O for niobium systems. The tantalum analogs comprise (NH4)4[Ta2O(cat)6]·3H2O, Cs2[Ta(cat)3(Hcat)]·H2cat, and Cs4[Ta2O(cat)6]·7H2O. These complexes demonstrate remarkable structural diversity depending on the counterion and synthetic conditions employed.

A key structural difference between niobium and tantalum catecholate complexes lies in their tendency to form mononuclear versus binuclear species. Niobium complexes predominantly adopt mononuclear structures with terminal oxo groups, such as [NbO(cat)3]³⁻, featuring seven-coordinate niobium centers. In contrast, tantalum complexes frequently form binuclear oxo-bridged species like [Ta2O(cat)6]⁴⁻, where the tantalum centers are linked through μ-oxo bridges with eight-coordinate geometry.

The retention of the Nb=O bond in niobium catecholate complexes contrasts with the behavior of tantalum, where the Ta=O bond is readily cleaved upon catecholate complexation. This difference reflects the inherent electronic and structural preferences of these Group 5 metals, with niobium showing greater oxophilicity compared to tantalum.

Crystal structure analysis reveals extensive hydrogen bonding networks and π-π interactions that contribute to the stability of these complexes. The cesium-containing complexes, in particular, exhibit notable Cs-π interactions that influence the overall crystal packing and stability.

Spectrophotometric studies of niobium-catechol systems demonstrate optimal color development at temperatures of 85-90°C and pH values between 6.7-8.0. The complexes exhibit characteristic absorption maxima that can be utilized for analytical determinations of these metals in various matrices.

Other Transition Metal-Catecholate Complexes

The coordination chemistry of catecholate extends across the entire transition metal series, with each metal exhibiting unique structural and electronic properties in their catecholate complexes. Manganese complexes demonstrate particularly rich chemistry, spanning multiple oxidation states and coordination geometries.

Manganese(III)-catecholate complexes, such as [MnIII(Br4Cat)(py)2], exhibit square pyramidal geometries and show significant catecholase activity that can be tuned through substituent effects on the ancillary ligands. The geometric preferences and catalytic activity of these complexes can be systematically modulated by introducing substitutions at the pyridine ligands, with electron-donating groups generally decreasing catalytic activity by inhibiting metal center reduction.

Polymeric manganese(II) complexes, exemplified by [Mn2L2(μ-MeOH)2]n, demonstrate the ability of catecholate-containing ligands to create extended network structures. These coordination polymers exhibit catecholase activity with turnover rates of approximately 27.22 h⁻¹, showing that catalytic competence can be maintained in extended solid-state architectures.

Vanadium(V)-catecholate complexes represent another important class of coordination compounds with significant biological relevance. The complex [VO(HSHED)(DTB)] has shown remarkable anticancer properties superior to cisplatin, highlighting the potential therapeutic applications of vanadium-catecholate systems. These complexes can exist in multiple geometric isomers, with up to four different configurations observed in solution for some systems.

Chromium(III)-catecholate complexes, particularly those supported by macrocyclic ligands like [Cr(HMC)(Cat)]⁺, exhibit interesting redox chemistry and can serve as electron reservoirs. The catecholate ligands in these systems can undergo sequential oxidation to semiquinonate and quinone forms while maintaining coordination to the chromium center.

Titanium(IV)-catecholate frameworks, such as Ti-CAT-5, demonstrate the ability to create three-dimensional porous structures with applications in proton conductivity. These materials exhibit lower conductivity compared to their iron analogs but maintain structural integrity under various conditions.

Copper(II) and nickel(II) catecholate complexes have been extensively studied for their role in modeling metalloenzymes and understanding electron transfer processes. The complex [Cu(catCl4)(L1′)] exhibits square pyramidal geometry with sterically hindered N3 ligand environments that influence the redox properties of the coordinated catecholate.

Main Group Metal Coordination Chemistry

Main group metals exhibit distinctly different coordination behavior with catecholate ligands compared to transition metals, primarily due to their different electronic configurations and bonding preferences. Aluminum(III) represents the most extensively studied main group metal in catecholate coordination chemistry, forming stable tris-catecholate complexes that serve as important models for biological aluminum transport and detoxification.

The aluminum-catecholate system demonstrates remarkable stability, with formation constants significantly higher than those observed for other divalent metal cations. The complex [Al(cat)3]³⁻ exhibits a log K value of 16.3, indicating extremely strong binding that exceeds even the stability of transferrin-aluminum complexes. This high stability has led to the development of catechol-based ligands for aluminum chelation therapy.

Tripodal amine catechol ligands have proven particularly effective as aluminum(III) chelators. The ligands cis,cis-1,3,5-tris[(2,3-dihydroxybenzylamino)aminomethyl]cyclohexane and N1,N3,N5-tris(2-(2,3-dihydroxybenzylamino)ethyl)cyclohexane-1,3,5-tricarboxamide form exceptionally stable aluminum complexes through encapsulation of the metal center within a cage-like structure.

The coordination behavior of aluminum with catecholate involves sequential complex formation, beginning with monocapped geometries at low pH and progressing to fully encapsulated tris-catechol complexes upon deprotonation. Nuclear magnetic resonance studies, particularly 27Al NMR, have proven invaluable for characterizing the different coordination environments and complex stoichiometries in solution.

Alkaline earth metals, including magnesium, calcium, strontium, and barium, form coordination compounds with catechol-containing ligands, though typically with lower stability compared to aluminum. The larger ionic radii of these metals often lead to higher coordination numbers and the incorporation of additional ligands such as water molecules or counteranions.

Magnesium catecholate complexes, such as [Mg(EtNONAr)], demonstrate the ability of coordinatively unsaturated main group metals to bind catechol derivatives. These complexes have shown promise as Lewis acid catalysts and in materials applications where the hard Lewis acid character of magnesium is beneficial.

The coordination compounds of alkaline earth metals with mixed ligand systems, including coumarilic acid and nicotinamide, reveal complex structural arrangements where the metal coordination preferences dictate the overall architecture. Calcium, strontium, and barium complexes often feature dinuclear metal centers with bridging ligands, while magnesium typically forms mononuclear species with different coordination environments.

Gallium(III) and indium(III) represent important post-transition metal examples in catecholate coordination chemistry. These metals form stable tris-catecholate complexes similar to aluminum, with formation constants of log K = 18.9 for gallium and log K = 16.5 for indium. The similarity in coordination behavior between these metals and aluminum has led to their use as bioinorganic models for understanding aluminum toxicity and transport.

Structural Diversity in Metal-Catecholate Architectures

The structural diversity observed in metal-catecholate architectures spans from discrete molecular complexes to extended three-dimensional frameworks, reflecting the versatile coordination modes and bridging capabilities of catecholate ligands. This structural variety has enabled the development of materials with diverse properties and applications, from catalysis to gas storage and electronic conductivity.

Mononuclear metal-catecholate complexes typically adopt octahedral or square pyramidal geometries, depending on the metal center and auxiliary ligands present. The bite angle of the catecholate ligand, approximately 80-85°, provides optimal geometric complementarity for a wide range of metal centers, contributing to the ubiquity of this coordination mode.

Dinuclear architectures arise through various bridging mechanisms, including direct metal-metal bonding, oxo-bridging, and ligand-based bridging. The μ-oxo bridged iron-catecholate dimers exemplify how auxiliary bridging groups can create polynuclear assemblies while maintaining individual catecholate coordination at each metal center.

Polynuclear clusters represent an intermediate level of structural complexity, with examples including tetranuclear manganese assemblies and hexanuclear iron frameworks. These clusters often exhibit fascinating magnetic properties due to exchange coupling between paramagnetic metal centers mediated by the catecholate ligands.

Three-dimensional frameworks, such as the metal-organic frameworks Fe-CAT-5, Ti-CAT-5, and V-CAT-5, demonstrate the ability of catecholate ligands to create extended porous structures. These frameworks are constructed using hexatopic catecholate linkers that connect metal nodes into infinite three-dimensional networks with defined pore structures and accessible surface areas exceeding 1000 m² g⁻¹.

The structural topology of catecholate-based frameworks is often governed by the srs (square) net, particularly in systems utilizing triphenylene-based hexacatecholate linkers. This topology can accommodate both interpenetrated and non-interpenetrated structures, depending on the synthetic conditions and metal centers employed.

Porphyrin-based metal-organic frameworks incorporating catecholate coordination groups represent a recent advancement in structural diversity. These materials combine the light-absorbing properties of porphyrin units with the electron-conducting capabilities of catecholate linkages, creating multifunctional materials for energy storage and conversion applications.

The incorporation of different inorganic secondary building units leads to remarkable structural diversity within catecholate frameworks. Aluminum, iron, and indium centers each produce distinct framework topologies when combined with the same catecholate ligands, highlighting the importance of metal-ligand compatibility in determining overall structure.

Polymeric catecholate structures extend beyond traditional frameworks to include coordination polymers and infinite chain structures. These materials often exhibit enhanced mechanical properties due to the cross-linking provided by metal-catecholate coordination, leading to applications in adhesives and structural materials.

Theoretical Studies of Metal-Catecholate Bonding

Density Functional Theory Approaches

Density functional theory has become the method of choice for investigating metal-catecholate bonding due to its ability to accurately describe both the electronic structure and geometric properties of these coordination compounds. The choice of exchange-correlation functional and basis set significantly influences the accuracy of calculated properties, with hybrid functionals generally providing superior performance for transition metal systems.

The B3LYP functional with extended basis sets such as 6-311++G(2d,2p) has proven particularly effective for calculating spectroscopic properties of iron-catecholate complexes. These calculations successfully reproduce experimental electron paramagnetic resonance g-values and provide insights into the electronic structure that give rise to the observed magnetic properties.

Time-dependent density functional theory calculations have been instrumental in assigning the electronic absorption spectra of metal-catecholate complexes. The intense charge transfer bands observed in the visible region arise from ligand-to-metal and metal-to-ligand charge transfer processes that can be accurately predicted using TD-DFT methods with appropriate functionals.

Dispersion-corrected density functional theory methods, particularly DFT-D3, have proven essential for accurately describing the weak interactions that contribute to crystal packing and intermolecular associations in catecholate systems. These corrections are particularly important for understanding π-π stacking interactions between aromatic catecholate ligands and hydrogen bonding networks in the solid state.

The MPW1B95 functional has shown exceptional performance for studying catechol-catechol interactions and stacking behaviors. Quantum theory of atoms in molecules analysis combined with this functional reveals the electronic origins of intermolecular interactions and provides quantitative measures of binding energies and charge transfer processes.

Solvent effects play a crucial role in catecholate coordination chemistry, and their accurate treatment requires sophisticated computational approaches. Implicit solvation models combined with explicit solvent coordination have been used to understand how polar and protic solvents influence catechol conformation and metal binding affinity.

Quantum Chemical Calculations and Models

Advanced quantum chemical methods beyond density functional theory have provided deep insights into the most challenging aspects of metal-catecholate bonding, particularly for systems involving strong electron correlation and multiconfigurational character. Complete active space self-consistent field calculations followed by second-order perturbation theory have been applied to understand the binding selectivity of metal-catecholates for different guest molecules.

The binding energies of small molecules such as nitric oxide, carbon monoxide, and nitrogen to metal-catecholate systems have been systematically investigated using high-level quantum chemical methods. These studies reveal that toxic guests generally bind more strongly than benign molecules, suggesting potential applications in atmospheric filtration and environmental remediation.

Quantum mechanical/molecular mechanical approaches have been developed for studying large catecholate-containing systems, particularly enzymes such as catechol-O-methyltransferase. The quantum mechanical thermodynamic cycle perturbation method enables accurate calculation of free energy barriers for enzymatic reactions involving catecholate substrates with experimental accuracy.

Benchmarking studies have established the reliability of various quantum chemical methods for calculating reaction energies and binding affinities in catecholate systems. These systematic comparisons have identified optimal computational protocols that balance accuracy with computational efficiency for different types of chemical processes.

The mechanical properties of metal-catecholate coordination bonds have been investigated using first-principles calculations that reveal the relationship between coordination state, metal type, and bond strength. These studies show that metal-catecholate crosslinks provide stiffness and strength approaching that of covalent bonds, with significant dependence on the metal center and coordination environment.

Fragment-based quantum chemical methods have been developed to enable accurate calculations of protein-ligand binding energies in catecholate-containing systems. The molecular fractionation with conjugate caps method allows quantum chemical accuracy to be achieved for large biomolecular systems that would be intractable with conventional approaches.

XLogP3

2.5

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Catecholate(2-)

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Last modified: 02-18-2024

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